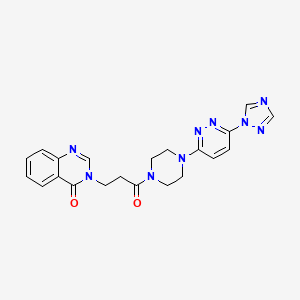
3-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H21N9O2 and its molecular weight is 431.46. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- The compound is part of a broader category of novel pyridazine derivatives that have been synthesized and investigated for their potential antimicrobial activities. These compounds, which include triazole, thiazolidine, imidazolidine, oxazine, and quinazoline moieties, have shown varying degrees of antibacterial and antifungal activities, comparing favorably with standard drugs in some cases. The synthesis of these derivatives involves the reaction of specific isothiocyanates with a variety of nucleophilic reagents, followed by comprehensive structural characterization through elemental analysis and spectroscopic studies (Behalo et al., 2014).
- Another study focused on the synthesis of s-Triazine-Based Thiazolidinones, which were then evaluated for their antimicrobial properties against a range of bacteria and fungi. The compounds, derived from a key intermediate, showed promising results against both bacterial and fungal strains, highlighting their potential as antimicrobial agents (Patel et al., 2012).
Antibacterial and Antifungal Activity
- Research into pyrazoline and pyrazole derivatives has yielded compounds with significant antibacterial and antifungal properties. These derivatives have been synthesized from α,β-unsaturated ketones and tested against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, showing notable effectiveness in some cases (Hassan, 2013).
Insecticidal Efficacy
- A novel series of bis quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their insecticidal efficacy. The structural features of these compounds were elucidated through spectral analysis, and their insecticidal properties were assessed, demonstrating potential applications in pest control (El-Shahawi et al., 2016).
Antitumor and Anticancer Potential
- The synthesis of heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety has been explored for their anticancer drug potential. Some of these compounds have shown moderate activity against leukemia, ovarian cancer, and non-small cell lung cancer, suggesting a promising avenue for the development of new anticancer drugs (El-Gendy et al., 2003).
Eigenschaften
IUPAC Name |
3-[3-oxo-3-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N9O2/c31-20(7-8-29-15-23-17-4-2-1-3-16(17)21(29)32)28-11-9-27(10-12-28)18-5-6-19(26-25-18)30-14-22-13-24-30/h1-6,13-15H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSJHXBUZNATMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

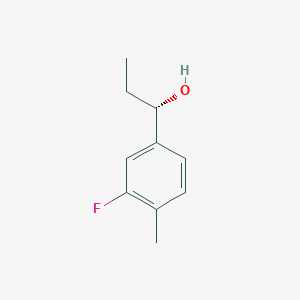
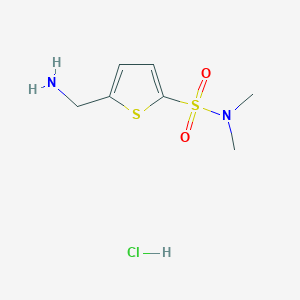
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2479834.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2479836.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B2479838.png)
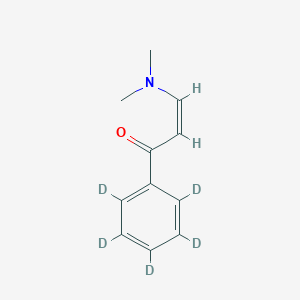
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)
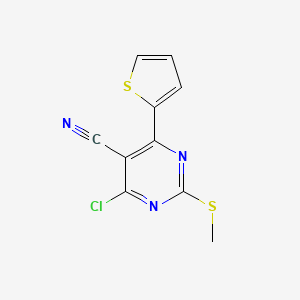
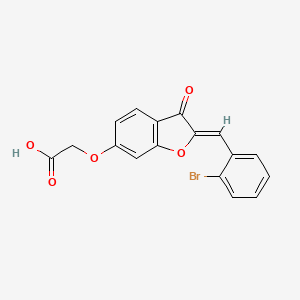
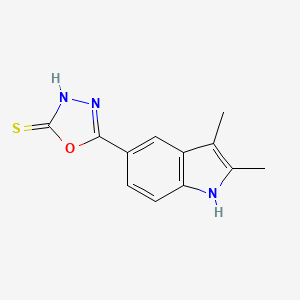
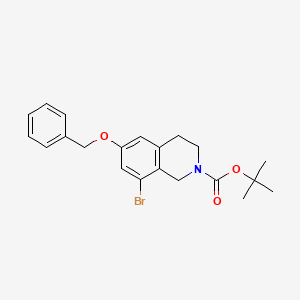
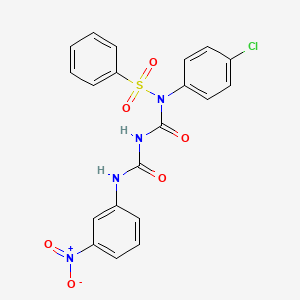
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2479850.png)
![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)